molecular formula C14H23NO5S2 B7150801 N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide

Cat. No.: B7150801
M. Wt: 349.5 g/mol
InChI Key: HOBHPCFKEIBQLZ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both sulfonamide and hydroxyl functional groups, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5S2/c1-14(2,3)13(10-16)15(4)22(19,20)12-8-6-11(7-9-12)21(5,17)18/h6-9,13,16H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBHPCFKEIBQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. This intermediate is synthesized by reacting picolinic acid with N-methylmorpholine and isobutylchloroformate in dichloromethane under cooling conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as silica gel flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine .

Scientific Research Applications

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and hydroxyl-containing molecules, such as:

Uniqueness

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methyl-4-methylsulfonylbenzenesulfonamide is unique due to its combination of sulfonamide and hydroxyl functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .

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